1-Boc-5-Fluorospiro[indoline-3,4'-piperidine] hydrochloride
Description
Molecular Architecture and Spirocyclic Topology
1-Boc-5-fluorospiro[indoline-3,4'-piperidine] hydrochloride features a spirocyclic framework comprising a fused indoline and piperidine system. The spiro junction at position 3 of the indoline ring creates a three-dimensional topology, with the piperidine moiety adopting a chair conformation stabilized by intramolecular hydrogen bonding. The molecular formula C₁₇H₂₄ClFN₂O₂ reflects the incorporation of a tert-butoxycarbonyl (Boc) protecting group at the indoline nitrogen, a fluorine substituent at position 5 of the indoline aromatic ring, and a hydrochloride counterion.
The SMILES string CC(C)(C)OC(=O)N1CC2(CCNCC2)C3=C1C=CC(=C3)F.Cl encodes the connectivity: the Boc group (tert-butyl carbonate) attaches to the indoline nitrogen, while the fluorine atom occupies the para position relative to the spiro junction. The hydrochloride salt forms via protonation of the piperidine nitrogen, enhancing crystallinity and aqueous solubility.
| Structural Feature | Description |
|---|---|
| Spiro center | Junction between indoline C3 and piperidine C4' |
| Boc group | tert-Butyloxycarbonyl protecting group at N1 of indoline |
| Fluorine substitution | Position 5 on indoline aromatic ring |
| Protonation site | Piperidine nitrogen (HCl salt) |
| Molecular symmetry | Chiral spiro center with potential for enantiomeric resolution |
IUPAC Nomenclature and Systematic Naming Conventions
The systematic IUPAC name tert-butyl 5-fluorospiro[2H-indole-3,4'-piperidine]-1-carboxylate hydrochloride derives from the following components:
- Parent structure : Spiro[2H-indole-3,4'-piperidine], indicating the indole (with one double bond) fused to piperidine via a shared spiro carbon.
- Substituents :
- tert-Butyloxycarbonyl (Boc) group at N1 of the indole.
- Fluorine atom at position 5 on the indole aromatic ring.
- Salt designation : Hydrochloride, specifying the protonation state of the piperidine nitrogen.
Alternative nomenclature includes spiro[3H-indole-3,4′-piperidine]-1(2H)-carboxylic acid, 5-fluoro-, 1,1-dimethylethyl ester, monohydrochloride , which emphasizes the carboxylate ester linkage and stoichiometry of the salt. The CAS registry number 858351-44-7 uniquely identifies this hydrochloride salt form.
X-ray Crystallographic Analysis and Conformational Studies
While published X-ray diffraction data for this compound remain limited, computational models predict key conformational features:
- Piperidine ring puckering : The unprotonated piperidine adopts a chair conformation with axial orientation of the spiro-linked indoline moiety.
- Boc group orientation : The tert-butyl group projects perpendicular to the indoline plane, minimizing steric clashes with the adjacent spiro junction.
- Hydrogen bonding network : In the crystalline state, the hydrochloride salt likely forms intermolecular N–H···Cl⁻ interactions between protonated piperidine nitrogens and chloride ions.
Comparative analysis with analogous spirocyclic compounds suggests the fluorine substituent induces subtle electronic effects:
- Inductive withdrawal : The electronegative fluorine atom decreases electron density at C5, potentially influencing π-stacking interactions in supramolecular assemblies.
- Conformational locking : The spiro architecture restricts rotation about the C3–N bond, preserving the orthogonal relationship between indoline and piperidine planes.
Comparative Structural Analysis with Parent Spiro[indoline-3,4'-piperidine] Scaffold
The parent scaffold spiro[indoline-3,4'-piperidine] (CAS 171-75-5) lacks the Boc protection and fluorine substitution present in this compound. Key structural modifications and their implications include:
| Feature | Parent Scaffold | 1-Boc-5-Fluoro Derivative |
|---|---|---|
| N1 substitution | Free amine | Boc-protected amine |
| Aromatic substitution | Unsubstituted | Fluorine at C5 |
| Salt form | Typically free base | Hydrochloride salt |
| Molecular weight | 202.29 g/mol | 306.37 g/mol (free base) / 342.84 g/mol (HCl) |
Structure
3D Structure of Parent
Properties
CAS No. |
858351-44-7 |
|---|---|
Molecular Formula |
C17H24ClFN2O2 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
tert-butyl 5-fluorospiro[2H-indole-3,4'-piperidine]-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H23FN2O2.ClH/c1-16(2,3)22-15(21)20-11-17(6-8-19-9-7-17)13-10-12(18)4-5-14(13)20;/h4-5,10,19H,6-9,11H2,1-3H3;1H |
InChI Key |
YDBNNIITPFBDDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCNCC2)C3=C1C=CC(=C3)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-5-Fluorospiro[indoline-3,4’-piperidine] hydrochloride typically involves multiple steps One common method starts with the preparation of the indoline and piperidine precursors, followed by their coupling to form the spiro compound The Boc (tert-butoxycarbonyl) group is introduced to protect the amine functionality during the synthesis
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Boc-5-Fluorospiro[indoline-3,4’-piperidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-Boc-5-Fluorospiro[indoline-3,4’-piperidine] hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Boc-5-Fluorospiro[indoline-3,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Molecular Formula :
- Free base: C₁₇H₂₃FN₂O₂ (MW: 306.38 g/mol)
Synthesis: The compound is synthesized via a multi-step process involving trifluoroacetic anhydride protection of the indoline nitrogen, hydrogenolysis with Pd/C, and Boc protection of the piperidine nitrogen, followed by selective deprotection .
Applications :
Spiro[indoline-3,4'-piperidine] derivatives are key intermediates in drug discovery, particularly for kinase inhibitors (e.g., c-Met/ALK dual inhibitors) and central nervous system (CNS) therapeutics .
Comparison with Similar Compounds
Below is a comparative analysis of structurally related spiro[indoline-3,4'-piperidine] derivatives, focusing on substituents, molecular properties, and biological activity.
Table 1: Structural and Functional Comparison of Spiro[indoline-3,4'-piperidine] Derivatives
Key Findings:
Substituent Effects: Electron-Withdrawing Groups (e.g., F): The 5-fluoro substituent in the target compound enhances metabolic stability and binding affinity compared to methyl or chloro analogs . Boc vs. Benzyl Protection: Boc groups facilitate deprotection under mild acidic conditions, whereas benzyl esters require hydrogenolysis, impacting synthetic scalability .
Biological Activity: SMU-B () demonstrates the importance of aminopyridyl/pyrazinyl groups in conferring antitumor activity via kinase inhibition. The target compound’s fluorine atom may improve blood-brain barrier penetration, making it relevant for CNS drug development .
Synthetic Routes :
- The target compound’s synthesis () prioritizes selective Boc protection, contrasting with (±)-10b/10d (), which use direct aryl substitution.
Biological Activity
1-Boc-5-Fluorospiro[indoline-3,4'-piperidine] hydrochloride (CAS Number: 858351-44-7) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H24ClFN2O2
- Molecular Weight : 342.84 g/mol
- CAS Number : 858351-44-7
- Purity : Minimum purity of 95% is typically required for biological studies .
This compound exhibits a range of biological activities primarily attributed to its structural features, which include a spiro-indoline framework. This structure is known to interact with various biological targets, including:
- Receptor Modulation : The compound has shown potential as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS). Its ability to influence serotonin and dopamine receptors suggests implications in treating psychiatric disorders .
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent .
Biological Assays and Findings
Various in vitro and in vivo studies have been conducted to assess the biological activity of this compound:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability and increased apoptosis markers after 48 hours of treatment. The study concluded that this compound could serve as a lead candidate for developing new anticancer therapies .
Case Study 2: CNS Effects
Another investigation focused on the neuropharmacological properties of the compound. Researchers administered varying doses to mice and assessed anxiety-like behavior using the elevated plus maze test. Results indicated that higher doses significantly increased time spent in open arms, suggesting reduced anxiety levels. This finding supports further exploration into its use for anxiety-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
